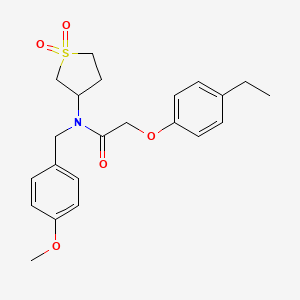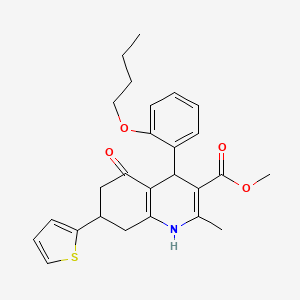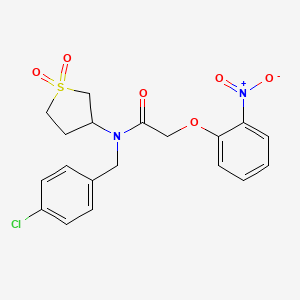
3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide
説明
3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It belongs to the class of piperidine-based synthetic opioids and has been used for research purposes. The compound has been found to have a high affinity for the mu-opioid receptor, which is responsible for the pain-relieving effects of opioids.
作用機序
3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide acts as an agonist at the mu-opioid receptor, which is responsible for the pain-relieving effects of opioids. Upon binding to the receptor, 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide activates the receptor, which leads to the inhibition of neurotransmitter release and the subsequent reduction in pain perception.
Biochemical and physiological effects:
3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide has been found to have similar effects to other opioids, such as morphine and fentanyl. The compound has been shown to produce analgesia, sedation, and respiratory depression. 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide has also been found to produce euphoria and can lead to addiction and dependence.
実験室実験の利点と制限
3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide has several advantages for laboratory experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide has also been found to have a high affinity for the mu-opioid receptor, which makes it useful for studying the opioid receptor system. However, 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide has several limitations for laboratory experiments. The compound has been found to produce respiratory depression, which can make it difficult to study in vivo. 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide has also been found to produce euphoria and can lead to addiction and dependence, which can make it difficult to use in behavioral studies.
将来の方向性
There are several future directions for the study of 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide. One direction is to study the pharmacokinetics and pharmacodynamics of the compound in more detail. This would involve studying the absorption, distribution, metabolism, and excretion of 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide in vivo. Another direction is to study the effects of 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide on different opioid receptors and to investigate the potential for developing selective agonists and antagonists for these receptors. Finally, there is a need to investigate the potential for developing safer and more effective analgesics that do not produce the adverse effects associated with opioids.
科学的研究の応用
3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide has been used in scientific research to study the opioid receptor system and the mechanisms of opioid-induced analgesia. The compound has been found to have a high affinity for the mu-opioid receptor, which is responsible for the pain-relieving effects of opioids. 3-methyl-N-(2-phenylethyl)-1-piperidinecarbothioamide has also been used to study the pharmacokinetics and pharmacodynamics of opioids.
特性
IUPAC Name |
3-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2S/c1-13-6-5-11-17(12-13)15(18)16-10-9-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTQBRYRZDEJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=S)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4078076.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)piperazine oxalate](/img/structure/B4078081.png)


![3a'-(4-tert-butylphenyl)dihydrodispiro[cyclopentane-1,3'-furo[3,2-b]furan-6',1''-cyclopentane]-2',5'-dione](/img/structure/B4078108.png)
![6-amino-4-(3-chlorophenyl)-3-(4-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078116.png)

![N-{3-[(3,5-dimethyl-1-piperidinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4078149.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4078151.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4078162.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4078178.png)

![6-amino-3-(4-bromophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078192.png)
